N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylcyclopropanecarboxamide
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Overview
Description
N~1~-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-1-cyclopropanecarboxamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-1-cyclopropanecarboxamide typically involves the reaction of 6-chloro-2-aminobenzothiazole with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N~1~-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-1-cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~1~-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-1-cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-1-cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase, which play a role in the inflammatory response. By inhibiting these enzymes, the compound can reduce inflammation and pain . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide
- N-(2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)acetamide
- 2-Chloro-N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)acetamide
- N-(Benzofuran-3-yl)acetamide
Uniqueness
N~1~-(6-Chloro-1,3-benzothiazol-2-yl)-2-phenyl-1-cyclopropanecarboxamide is unique due to its cyclopropane moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzothiazole derivatives and contributes to its specific activity profile .
Properties
Molecular Formula |
C17H13ClN2OS |
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Molecular Weight |
328.8 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H13ClN2OS/c18-11-6-7-14-15(8-11)22-17(19-14)20-16(21)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,19,20,21) |
InChI Key |
OXNAXRHJNUMJHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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